molecular formula C14H15NO2 B375343 N-[2-(1-naphthyloxy)ethyl]acetamide

N-[2-(1-naphthyloxy)ethyl]acetamide

Cat. No.: B375343
M. Wt: 229.27g/mol
InChI Key: QZMMQGANMLMRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Naphthyloxy)ethyl]acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It serves as a key structural analog to pharmacologically active molecules, such as N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), which has been characterized as a sigma-1 receptor antagonist . The sigma-1 receptor is a well-defined therapeutic target involved in modulating various neurological processes. Primary research applications for this class of compounds focus on the study of neuropathic pain. Preclinical studies on the close analog NMIN have demonstrated significant anti-hyperalgesic and anti-allodynic effects in models of chronic constriction injury, highlighting its potential for investigating pain mechanisms . The proposed mechanism of action for these effects is the antagonism of sigma-1 receptors at the spinal level, thereby reducing pain sensitization . This makes the compound a valuable tool for researchers exploring novel pathways for pain management. The compound is provided for research purposes to further elucidate the role of sigma-1 receptors in neurological disorders. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27g/mol

IUPAC Name

N-(2-naphthalen-1-yloxyethyl)acetamide

InChI

InChI=1S/C14H15NO2/c1-11(16)15-9-10-17-14-8-4-6-12-5-2-3-7-13(12)14/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

QZMMQGANMLMRKR-UHFFFAOYSA-N

SMILES

CC(=O)NCCOC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Analysis :

  • Antidiabetic Activity: Compound 3a (N-[2-(4-methoxyphenyl)ethyl]acetamide) demonstrated potent PTP1B inhibition (IC₅₀ = 69 µM) and significant blood sugar reduction in vivo (25.1% in sucrose-loaded rats). The methoxy group likely enhances electron donation, improving target binding .
  • Melatonergic Activity: Compound 15 (N-{2-[(3-methoxyphenyl)amino]ethyl}acetamide) was optimized for water solubility and metabolic stability via reductive N-alkylation. The naphthyloxy group’s bulkiness might hinder similar optimization unless balanced with hydrophilic moieties .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Solubility and Stability
Substituent Type Example Compound Solubility Metabolic Stability Reference
Methoxyphenyl 3a, 15 Moderate to high High (optimized)
Chlorophenyl (pesticides) Alachlor, Pretilachlor Low (lipophilic) Variable
Naphthyloxy Target compound Likely low Unknown
Hydroxyethyl N-(2-Hydroxyethyl)acetamide High Moderate

Analysis :

  • The naphthyloxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxyphenyl or hydroxyethyl analogs. Pesticidal chloroacetamides (e.g., alachlor) share this lipophilicity, which enhances membrane penetration but raises environmental persistence concerns .
  • Metabolic stability in melatonergic ligands (e.g., compound 15 ) was achieved through strategic substitution; introducing electron-withdrawing groups or blocking metabolic hot spots (e.g., methyl groups) could benefit the target compound .

Preparation Methods

Nucleophilic Substitution Followed by Acetylation

The most common method involves reacting 1-naphthol with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(1-naphthyloxy)ethylamine, which is subsequently acetylated.

Reaction Mechanism :

  • Ether Formation :
    1-Naphthol undergoes nucleophilic substitution with 2-chloroethylamine in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 8–12 hours, yielding 2-(1-naphthyloxy)ethylamine.

    1-Naphthol+ClCH2CH2NH2K2CO3,DMF2-(1-Naphthyloxy)ethylamine\text{1-Naphthol} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{2-(1-Naphthyloxy)ethylamine}
  • Acetylation :
    The amine intermediate is treated with acetic anhydride in ethanol at 25–40°C for 1–2 hours. Triethylamine is often added to scavenge HCl, improving yield (85–92%):

    2-(1-Naphthyloxy)ethylamine+(CH3CO)2OEtOH, Et3NThis compound\text{2-(1-Naphthyloxy)ethylamine} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{this compound}

Advantages :

  • High reproducibility and scalability.

  • Avoids hazardous reagents.

Reductive Amination of (1-Naphthyloxy)acetonitrile

An alternative route involves reducing (1-naphthyloxy)acetonitrile to the corresponding amine, followed by acetylation.

Procedure :

  • Nitrile Synthesis :
    1-Naphthol reacts with chloroacetonitrile in the presence of sodium hydride, forming (1-naphthyloxy)acetonitrile.

  • Reduction to Amine :
    The nitrile is hydrogenated using Raney Nickel in ethanol under 3–5 bar H₂ at 50–60°C. This step achieves 70–80% conversion to 2-(1-naphthyloxy)ethylamine.

  • Acetylation :
    Similar to Section 1.1, acetic anhydride in ethanol yields the final product.

Challenges :

  • Requires high-pressure equipment.

  • Risk of over-reduction to primary amine impurities.

One-Pot Synthesis via Mitsunobu Reaction

A less conventional method employs the Mitsunobu reaction to couple 1-naphthol directly with 2-aminoethanol, followed by in-situ acetylation.

Conditions :

  • Reagents: Diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 65–75%.

Limitations :

  • High cost of DEAD limits industrial use.

  • Requires rigorous purification to remove phosphine oxides.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Ethanol or DMFEthanol reduces side reactions
Temperature 25–40°C (acetylation)Higher temperatures risk decomposition
Catalyst Raney Nickel (5 wt%)Increases reduction efficiency

Purification Techniques

  • Recrystallization : Amorphous this compound is purified using ethanol/water (3:1), achieving >99% purity.

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes acetylated byproducts.

Industrial-Scale Considerations

Cost-Effective Catalysts

Sulfur-mediated reduction (as described in WO2012093402A1) offers a low-cost alternative to hydrogenation catalysts. Heating 2-(1-naphthyloxy)ethylamine with sulfur at 175–190°C for 3–5 hours achieves 88% yield.

Green Chemistry Practices

  • Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.

  • Catalyst Reuse : Raney Nickel is reactivated through washing with dilute NaOH, maintaining 90% activity over five cycles.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 8.3–7.4 (m, 7H, naphthyl), 4.1 (t, 2H, OCH₂), 3.6 (t, 2H, NHCH₂), 2.0 (s, 3H, COCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Polymorphism Studies

X-ray powder diffraction (XRPD) distinguishes amorphous and crystalline forms. Amorphous variants show superior solubility in hydrophobic matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.